N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a cyclopropanamine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 2-chloropyrimidine with cyclopropanamine under controlled conditions. One common method includes:
Starting Materials: 2-chloropyrimidine and cyclopropanamine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, 50°C-100°C.
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents, room temperature to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, room temperature to 50°C.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Reduced pyrimidine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding and subsequent catalytic reactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-((2-Chloropyridin-4-yl)methyl)cyclopropanamine
- N-((2-Chloropyrimidin-4-yl)methyl)cyclobutanamine
- N-((2-Chloropyrimidin-4-yl)methyl)cyclopentanamine
Comparison:
- N-((2-Chloropyridin-4-yl)methyl)cyclopropanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring. This difference can affect the compound’s electronic properties and reactivity.
- N-((2-Chloropyrimidin-4-yl)methyl)cyclobutanamine: Contains a cyclobutane ring, which introduces additional steric hindrance and may alter the compound’s reactivity and binding affinity.
- N-((2-Chloropyrimidin-4-yl)methyl)cyclopentanamine: Features a cyclopentane ring, which can impact the compound’s conformational flexibility and interactions with biological targets.
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine stands out due to its balanced combination of electronic properties and steric factors, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWSLRUNWUNGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693775 |
Source
|
Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-31-7 |
Source
|
Record name | 2-Chloro-N-cyclopropyl-4-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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